N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide
Description
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused to a triazole moiety
Properties
IUPAC Name |
N-[4-(1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-17(16-9-12-3-1-2-4-15(12)23-16)20-13-5-7-14(8-6-13)21-10-18-19-11-21/h1-11H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSNJVXRGOCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core followed by the introduction of the triazole and phenyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the use of reagents such as hydrazine and carboxylic acids to form the benzofuran ring.
Cyclization Reactions: Cyclization steps are crucial to forming the triazole ring, often using reagents like sodium azide or hydrazine hydrate.
Amide Bond Formation: The final step usually involves coupling the benzofuran derivative with the triazole-phenyl compound to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the benzofuran ring.
Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.
Substitution Products: Substituted derivatives with different substituents on the benzofuran or triazole rings.
Scientific Research Applications
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It has potential biological activity, which can be explored for developing new drugs or bioactive compounds.
Medicine: The compound's unique structure may offer therapeutic benefits, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be utilized in the development of new materials with specific properties, such as luminescence or sensitivity to environmental changes.
Mechanism of Action
The mechanism by which N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Benzofuran Derivatives: Other benzofuran compounds with different substituents.
Triazole Derivatives: Compounds containing triazole rings with various functional groups.
Amide Compounds: Other amide-based compounds with different aromatic or heterocyclic components.
Uniqueness: N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide stands out due to its specific combination of benzofuran and triazole rings, which may confer unique chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
